Cas no 1806830-60-3 (2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol)

2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol is a versatile pyridine derivative with significant applications in agrochemical and pharmaceutical synthesis. Its key structural features—the dichloro substitution and difluoromethyl group—enhance reactivity and bioavailability, making it a valuable intermediate for developing active ingredients. The presence of the hydroxymethyl group at the 3-position allows for further functionalization, enabling tailored modifications for target-specific applications. This compound exhibits stability under standard handling conditions while offering selective reactivity in cross-coupling and nucleophilic substitution reactions. Its well-defined purity and consistent performance make it suitable for research and industrial-scale processes requiring precision in heterocyclic chemistry.
2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol structure
1806830-60-3 structure
Product Name:2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol
CAS No:1806830-60-3
MF:C7H5Cl2F2NO
MW:228.023506879807
CID:4850908
Update Time:2025-05-20

2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol
    • Inchi: 1S/C7H5Cl2F2NO/c8-5-3(7(10)11)1-12-6(9)4(5)2-13/h1,7,13H,2H2
    • InChI Key: NMPYTMOFEPWCIG-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=C(C=1CO)Cl)C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • XLogP3: 2.2
  • Topological Polar Surface Area: 33.1

2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029072666-250mg
2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol
1806830-60-3 97%
250mg
$998.40 2022-03-31
Alichem
A029072666-500mg
2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol
1806830-60-3 97%
500mg
$1,581.10 2022-03-31
Alichem
A029072666-1g
2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol
1806830-60-3 97%
1g
$3,009.80 2022-03-31

Additional information on 2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol

Introduction to 2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol (CAS No. 1806830-60-3) and Its Emerging Applications in Chemical Biology

2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1806830-60-3, is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of multiple functional groups, including chloro and difluoromethyl substituents, as well as a hydroxymethyl moiety, makes this molecule a promising candidate for further exploration in drug discovery and molecular design.

The structural features of 2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol contribute to its unique chemical properties and potential applications. The chloro substituents at the 2- and 4-positions enhance electrophilicity, making the molecule susceptible to nucleophilic substitution reactions, which are crucial for medicinal chemistry modifications. Additionally, the difluoromethyl group at the 5-position introduces electron-withdrawing effects, influencing the electronic distribution across the pyridine ring and potentially modulating reactivity. The hydroxymethyl group at the 3-position provides a site for further functionalization, enabling the synthesis of more complex derivatives.

In recent years, there has been growing interest in exploring novel scaffolds derived from pyridine for their potential as bioactive molecules. Pyridine-based compounds have been extensively studied for their roles in various therapeutic areas, including oncology, inflammation, and infectious diseases. The structural motif of 2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol aligns well with these trends, offering a versatile platform for designing molecules with improved pharmacokinetic profiles and target specificity.

One of the most compelling aspects of this compound is its utility in fragment-based drug design. Fragment-based approaches rely on identifying small molecular fragments that exhibit weak interactions with biological targets but can be optimized through iterative chemical modifications. The functional groups present in 2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol make it an ideal starting point for generating libraries of diverse derivatives that can be screened against various protein targets. This strategy has been successfully employed in recent years to discover novel inhibitors of kinases and other enzymes implicated in human diseases.

Furthermore, the compound's ability to undergo cross-coupling reactions makes it a valuable intermediate in organic synthesis. Transition-metal-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings can be utilized to introduce additional aryl or amino groups at strategic positions within the pyridine core. These modifications can enhance binding affinity and selectivity toward biological targets, paving the way for the development of next-generation therapeutics.

Recent studies have highlighted the potential of 2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol in addressing unmet medical needs. For instance, researchers have demonstrated its efficacy as a precursor in synthesizing novel kinase inhibitors that exhibit potent activity against resistant cancer mutations. The combination of chloro and difluoromethyl groups provides a scaffold that can be fine-tuned to interact with specific residues within the active site of kinases, leading to high-affinity binding and inhibitory effects.

The hydroxymethyl group at the 3-position also offers opportunities for further derivatization into more complex pharmacophores. By employing strategies such as etherification or esterification, researchers can modify this group to enhance solubility or improve metabolic stability. These modifications are critical for optimizing drug-like properties and ensuring that lead compounds progress efficiently through preclinical development.

Another area where 2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol has shown promise is in the development of probes for biochemical assays. Pyridine derivatives are frequently used as substrates or inhibitors in enzyme-linked immunosorbent assays (ELISAs) and other high-throughput screening platforms. The unique reactivity of this compound allows it to serve as a scaffold for designing probes that can selectively detect specific biological markers associated with diseases such as cancer or neurodegenerative disorders.

The incorporation of fluorine atoms into pharmaceuticals has been widely recognized for its benefits in enhancing metabolic stability and binding affinity. The difluoromethyl group in 2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol exemplifies this trend, contributing to improved pharmacokinetic properties upon further derivatization. Fluoro-substituted compounds often exhibit longer half-lives and reduced susceptibility to enzymatic degradation, making them attractive candidates for therapeutic development.

In conclusion,2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol (CAS No. 1806830-60-3) represents a versatile building block with significant potential in chemical biology and drug discovery. Its unique structural features enable diverse functionalizations through cross-coupling reactions and other synthetic transformations. Recent advancements in fragment-based drug design and fluorinated medicinal chemistry highlight its importance as a precursor for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound,2,4-Dichloro-5-(difluoromethyl)pyridine-3-methanol is poised to play an increasingly pivotal role in shaping future developments within pharmaceutical science.

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